Dimethyl 5,5'-[(3-methylphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)
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Overview
Description
METHYL 4-HYDROXY-5-{3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YLMETHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxycarbonyl, and methylthiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-HYDROXY-5-{3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YLMETHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-HYDROXY-5-{3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YLMETHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl and methoxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
METHYL 4-HYDROXY-5-{3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YLMETHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-HYDROXY-5-{3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YLMETHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Known for its antimicrobial and antifungal properties.
Pinacol boronic esters: Used in organic synthesis and as building blocks for more complex molecules.
Uniqueness
METHYL 4-HYDROXY-5-{3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YLMETHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H22O6S2 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
methyl 4-hydroxy-5-[(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)-(3-methylphenyl)methyl]-2-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H22O6S2/c1-10-7-6-8-13(9-10)16(19-17(23)14(11(2)29-19)21(25)27-4)20-18(24)15(12(3)30-20)22(26)28-5/h6-9,16,23-24H,1-5H3 |
InChI Key |
HQBVWQIQVXGGLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=C(C(=C(S2)C)C(=O)OC)O)C3=C(C(=C(S3)C)C(=O)OC)O |
Origin of Product |
United States |
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